molecular formula C8H6BrNO2 B11878236 3-(2-Bromo-4-pyridinyl)acrylic acid

3-(2-Bromo-4-pyridinyl)acrylic acid

Cat. No.: B11878236
M. Wt: 228.04 g/mol
InChI Key: BOQFDQCKCUCILG-OWOJBTEDSA-N
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Description

3-(2-Bromopyridin-4-yl)acrylic acid is an organic compound with the molecular formula C8H6BrNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and an acrylic acid moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromopyridin-4-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of 3-(2-Bromopyridin-4-yl)acrylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromopyridin-4-yl)acrylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The acrylic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products include 3-(2-substituted-pyridin-4-yl)acrylic acids.

    Oxidation: Products include 3-(2-bromopyridin-4-yl)carboxylic acid or aldehyde derivatives.

    Reduction: Products include 3-(2-bromopyridin-4-yl)propionic acid.

Scientific Research Applications

3-(2-Bromopyridin-4-yl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromopyridin-4-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and acrylic acid moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloropyridin-4-yl)acrylic acid
  • 3-(2-Fluoropyridin-4-yl)acrylic acid
  • 3-(2-Iodopyridin-4-yl)acrylic acid

Uniqueness

3-(2-Bromopyridin-4-yl)acrylic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s overall chemical behavior and its interactions with biological targets .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

(E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid

InChI

InChI=1S/C8H6BrNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+

InChI Key

BOQFDQCKCUCILG-OWOJBTEDSA-N

Isomeric SMILES

C1=CN=C(C=C1/C=C/C(=O)O)Br

Canonical SMILES

C1=CN=C(C=C1C=CC(=O)O)Br

Origin of Product

United States

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